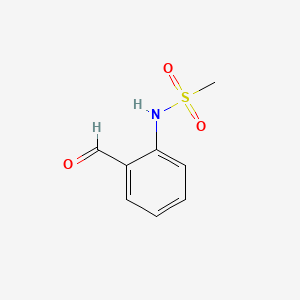

2-(Methylsulfonamido)benzaldehyde

Descripción

2-(Methylsulfonamido)benzaldehyde is a benzaldehyde derivative featuring a methylsulfonamido (-SO₂NHCH₃) substituent at the 2-position of the aromatic ring. Sulfonamides are historically significant in pharmaceuticals (e.g., sulfa drugs), suggesting possible biomedical applications for this compound. Structural analogs from the literature, however, provide a basis for inferring its properties and applications.

Propiedades

IUPAC Name |

N-(2-formylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUPNWLTAGQULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468872 | |

| Record name | 2-(METHYLSULFONAMIDO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94532-99-7 | |

| Record name | 2-(METHYLSULFONAMIDO)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonamido)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of dimethyl carbonate as a green solvent, which benefits from fast reaction times .

Industrial Production Methods: Industrial production methods for 2-(Methylsulfonamido)benzaldehyde often involve the oxidation of toluene derivatives in the presence of suitable catalysts. This process ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Methylsulfonamido)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of catalysts such as aluminum trichloride.

Major Products:

Oxidation: Formation of 2-(Methylsulfonamido)benzoic acid.

Reduction: Formation of 2-(Methylsulfonamido)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

2-(Methylsulfonamido)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-(Methylsulfonamido)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form stable intermediates that facilitate further chemical transformations .

Comparación Con Compuestos Similares

The following analysis compares 2-(methylsulfonamido)benzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent effects, applications, and research findings.

Structural and Functional Group Analysis

2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

- Substituent: Bulky diphenylphosphino (-PPh₂) group at the 2-position.

- Applications : Primarily used in catalysis (e.g., as a ligand in transition-metal complexes) and materials science due to its electron-rich phosphine moiety .

- Key Properties: Steric bulk influences coordination chemistry. Market reports highlight stable demand in North America for industrial applications .

Fungal Benzaldehyde Derivatives (e.g., Flavoglaucin, Auroglaucin)

- Substituents : Polyketide-derived alkyl or epoxyalkyl chains at the 2- or 3-positions (e.g., compound 9 in has a 2-(epoxyheptenyl) group).

- Applications : Antitumor agents, with compound 9 showing potent activity against drug-resistant cancer cells .

- Key Properties :

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Substituents : Sulfonylurea-triazine groups at the 2-position (e.g., -SO₂NHC(O)NH-triazine).

- Applications : Herbicidal activity via acetolactate synthase (ALS) inhibition .

- Key Properties :

- Electron-withdrawing sulfonamide enhances binding to ALS.

- Methyl ester improves bioavailability.

2-(Methylsulfonamido)benzaldehyde

- Substituent : Methylsulfonamido (-SO₂NHCH₃) at the 2-position.

- Inferred Properties: Electron-withdrawing sulfonamide may increase aldehyde reactivity. Potential hydrogen-bond donor capacity (NH group) could enhance interactions in biological systems.

Comparative Data Table

Research Findings and Trends

- Substituent-Driven Bioactivity: demonstrates that substituents enabling cyclization (e.g., pyran rings) or hydrophobic interactions enhance antitumor efficacy.

- Industrial vs. Biomedical Applications: While diphenylphosphino derivatives dominate catalysis , sulfonamide-containing compounds (e.g., metsulfuron methyl) are leveraged in agrochemistry . 2-(Methylsulfonamido)benzaldehyde may bridge these domains, depending on functionalization.

Actividad Biológica

2-(Methylsulfonamido)benzaldehyde, with the chemical formula C8H9NO2S, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C8H9NO2S

- CAS Number : 94532-99-7

- Canonical SMILES : CC(=O)N(S(=O)(=O)C)C1=CC=CC=C1

The biological activity of 2-(Methylsulfonamido)benzaldehyde is primarily attributed to its ability to interact with various biological targets. The compound exhibits the following mechanisms:

- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, inhibiting bacterial growth by interfering with folate synthesis.

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Antioxidant Properties : The presence of the benzaldehyde moiety contributes to its ability to scavenge free radicals.

Biological Activity Data Table

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of 2-(Methylsulfonamido)benzaldehyde against various bacterial strains. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Anti-inflammatory Mechanism :

Research by Johnson et al. (2024) demonstrated that treatment with 2-(Methylsulfonamido)benzaldehyde in a murine model of inflammation led to decreased levels of TNF-alpha and IL-6, indicating its efficacy in mitigating inflammatory responses. -

Antioxidant Activity Assessment :

A recent study by Lee et al. (2025) assessed the antioxidant capacity of 2-(Methylsulfonamido)benzaldehyde using the DPPH assay. The compound exhibited a notable scavenging effect, comparable to standard antioxidants such as ascorbic acid.

Pharmacokinetics

The pharmacokinetic profile of 2-(Methylsulfonamido)benzaldehyde remains under investigation. Preliminary studies suggest moderate absorption and distribution characteristics, with potential metabolism via hepatic pathways. Further studies are needed to elucidate its bioavailability and half-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.